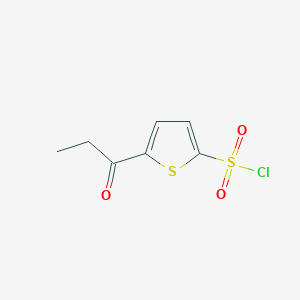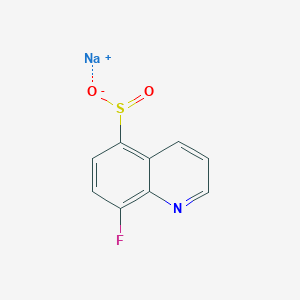
5-Propanoylthiophene-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Propanoylthiophene-2-sulfonyl chloride is an organic compound with the molecular formula C7H7ClO3S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of 5-Propanoylthiophene-2-sulfonyl chloride may involve continuous flow processes to enhance safety and efficiency. For example, the use of N-chloroamides in a continuous flow reactor has been explored to optimize the synthesis of sulfonyl chlorides .
Análisis De Reacciones Químicas
Types of Reactions
5-Propanoylthiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: The sulfonyl chloride group can participate in electrophilic substitution reactions, where it is replaced by other electrophiles.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl chloride group.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens and acids.
Nucleophilic Substitution: Reagents such as amines and alcohols are often used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .
Aplicaciones Científicas De Investigación
5-Propanoylthiophene-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is employed in the development of drugs, particularly those targeting specific enzymes and receptors.
Materials Science: It is used in the synthesis of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-Propanoylthiophene-2-sulfonyl chloride involves its ability to act as an electrophile or nucleophile in chemical reactions. The sulfonyl chloride group is highly reactive, allowing the compound to participate in various substitution reactions. The thiophene ring can also interact with different molecular targets, influencing biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-sulfonyl chloride: Similar in structure but lacks the propanoyl group.
5-Chlorothiophene-2-sulfonyl chloride: Contains a chlorine atom instead of a propanoyl group.
Uniqueness
5-Propanoylthiophene-2-sulfonyl chloride is unique due to the presence of both a propanoyl group and a sulfonyl chloride group. This combination allows it to participate in a wider range of chemical reactions compared to its analogs .
Propiedades
Fórmula molecular |
C7H7ClO3S2 |
|---|---|
Peso molecular |
238.7 g/mol |
Nombre IUPAC |
5-propanoylthiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C7H7ClO3S2/c1-2-5(9)6-3-4-7(12-6)13(8,10)11/h3-4H,2H2,1H3 |
Clave InChI |
YISVGULVMJZNTO-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=C(S1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13160768.png)
![(1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13160777.png)



![tert-butyl N-[4-methyl-2-(piperidin-2-yl)hexyl]carbamate](/img/structure/B13160807.png)





![tert-butyl N-[4-ethyl-2-(piperidin-2-yl)hexyl]carbamate](/img/structure/B13160843.png)
![({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene](/img/structure/B13160844.png)

